molecular formula C12H13BrN4OS B5589523 N-(4-bromophenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-bromophenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B5589523
M. Wt: 341.23 g/mol
InChI Key: GETPSSBCXSHQJK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H13BrN4OS and its molecular weight is 341.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is 339.99934 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives have been synthesized and characterized through various methods. These compounds have demonstrated significant antimicrobial activities. For example, the synthesis of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties resulted in substances with promising antibacterial and antifungal properties, showcasing remarkable activity against bacteria such as E. coli and various fungi (Mabkhot et al., 2017).

Enzyme Inhibition and Molecular Docking

Further research into N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives has explored their potential as enzyme inhibitors. A study by Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives of similar compounds, which were evaluated for their enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase enzymes. Molecular docking studies supported the enzyme inhibition findings, positioning these derivatives as potential leads for future drug development (Riaz et al., 2020).

Anticancer Activity

The exploration of anticancer activities is another significant application. Derivatives synthesized from N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide have shown potential as anticancer agents. A study highlighted the synthesis of 5-methyl-4-phenyl thiazole derivatives, including similar compounds, which were investigated for their anticancer activity against human lung adenocarcinoma cells, displaying high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETPSSBCXSHQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.